N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
Description
This compound features a thiazole core substituted at the 4-position with an acetamide linker. The acetamide is further modified with a 3,4-dimethoxyphenethyl group, while the thiazole’s 2-position is functionalized with a urea group containing a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-30-18-7-5-4-6-17(18)26-22(29)27-23-25-16(14-33-23)13-21(28)24-11-10-15-8-9-19(31-2)20(12-15)32-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,28)(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRDAAZCWPPJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has drawn attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different diseases, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C20H25N3O5S
- Molecular Weight : 425.49 g/mol
- CAS Number : 139-76-4
- Melting Point : 124 °C
- Density : 1.130 g/cm³
These properties suggest a stable structure conducive to biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism often involves the induction of apoptosis and autophagy in cancer cells, leading to cell death and reduced tumor growth in vivo models .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma A375 | 5.0 | Induction of apoptosis and autophagy |
| Pancreatic Cancer | 7.5 | Cell cycle arrest and apoptosis |
| Chronic Myeloid Leukemia | 6.0 | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Pseudomonas aeruginosa | 32 µg/mL | Bactericidal |
Neuroprotective Effects
Emerging research indicates that this compound may also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Studies suggest that it could inhibit neuroinflammation and promote neuronal survival through modulation of signaling pathways involved in oxidative stress .
Case Study 1: Anticancer Efficacy
In a study involving xenograft models, this compound was administered to mice with established tumors. Results indicated a significant reduction in tumor size compared to control groups, with mechanisms involving both apoptosis and autophagy being confirmed through histological examinations .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using this compound against various pathogens. The results indicated a strong inhibitory effect on S. aureus and E. coli, with further analysis revealing that the compound disrupted bacterial membrane integrity .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- This compound has shown promising results in inhibiting the growth of cancer cells. Studies have indicated that derivatives with similar structures exhibit significant cytotoxic effects against various human cancer cell lines, including breast and prostate cancer cells. For example, compounds with thiazole and ureido moieties have demonstrated selective cytotoxicity, sparing normal cells while effectively targeting malignant cells .
-
Antimicrobial Properties
- Research suggests that compounds related to N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were reported to be around 256 µg/mL .
-
Neuroprotective Effects
- Some studies have explored the neuroprotective potential of this compound, particularly its role as an acetylcholinesterase inhibitor. This activity is crucial in the context of neurodegenerative diseases like Alzheimer’s disease, where inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant growth inhibition against several cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested various derivatives against Staphylococcus aureus. The results indicated that certain modifications to the thiazole ring enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Acetamide Derivatives
describes N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives (e.g., compounds 107a–p). Key differences include:
- Thiazole substitution pattern : The target compound has a thiazol-4-yl acetamide, while analogs in feature thiazol-2-yl acetamides.
- Substituent diversity : Analogs in include methyl, chlorophenyl, and tolyl groups, whereas the target compound incorporates methoxyphenyl and phenethyl groups.
- The methoxy groups in the target compound may modulate similar activity, but this requires experimental validation .
Table 1: Selected Thiazole-Acetamide Derivatives from
| Compound ID | Thiazole Substituent | Acetamide Substituent | MIC (Bacterial) | MIC (Fungal) |
|---|---|---|---|---|
| 107b | 4-Methylthiazol-2-yl | 3-Methylphenyl | 6.25–12.5 μg/mL | 12.5–25 μg/mL |
| 107e | 4-Methylthiazol-2-yl | 3,4-Dimethylphenoxy | 12.5 μg/mL | 6.25 μg/mL |
| Target Compound | Thiazol-4-yl | 3,4-Dimethoxyphenethyl | N/A | N/A |
Thioacetamide-Quinazolinone Hybrids
and highlight N-(4-oxo-2-thioxothiazolidin-3-yl)-2-[(3-aryl-4-oxoquinazolin-2-yl)thio]acetamide derivatives (e.g., compounds 5–18 in ). These differ from the target compound in:
- Core heterocycles: The analogs combine thiazolidinone and quinazolinone rings, whereas the target compound uses a thiazole-urea scaffold.
- Synthetic routes : Analogs are synthesized via reactions with thiocarbonyl-bis-thioglycolic acid () or 2-chloro-N-substituted acetamides (), contrasting with the urea-functionalized thiazole in the target compound .
- Physicochemical properties: The quinazolinone-thiazolidinone hybrids (e.g., compound 5 in ) exhibit high melting points (>250°C), likely due to hydrogen bonding from sulfonamide groups. The target compound’s methoxy groups may lower its melting point compared to these analogs.
Urea-Functionalized Thiazole Derivatives
For example, synthesizes thiazolidinones via hydrazide intermediates, a strategy that could theoretically extend to urea-thiazole systems .
Key Research Findings and Implications
- The target compound’s methoxy groups, being electron-donating, may reduce potency but improve bioavailability .
- Synthetic flexibility : The acetamide-thiazole scaffold allows modular substitution (), suggesting that the target compound could be optimized for specific targets (e.g., kinases, antimicrobial enzymes) .
Preparation Methods
Reaction Conditions and Optimization
The 4-acetic acid-substituted thiazole is synthesized using a modified Hantzsch thiazole synthesis:
Reagents :
- Ethyl 2-bromoacetoacetate (1.2 eq)
- Thiourea (1.0 eq)
- Absolute ethanol (0.5 M)
Procedure :
- Reflux reagents at 78°C for 8 hr under N₂
- Cool to 0°C, filter precipitate
- Wash with cold ethanol, dry under vacuum
Yield : 72-85% (ethyl 2-aminothiazole-4-acetate)
Critical Parameters :
- Moisture exclusion prevents ester hydrolysis
- Stoichiometric excess of α-bromo ketone ensures complete conversion
Ester Hydrolysis to Carboxylic Acid
Conditions :
- 6N HCl (3 vol)
- Reflux 4 hr
- Neutralize with NaHCO₃ to pH 6-7
Yield : 89-93% (2-aminothiazole-4-acetic acid)
Analytical Data :
- ¹H NMR (D₂O) : δ 3.52 (s, 2H, CH₂CO), 6.88 (s, 1H, Thiazole-H)
- HPLC : >98% purity (C18, 0.1% TFA/MeCN)
Ureido Group Installation via Isocyanate Coupling
Synthesis of 2-Methoxyphenyl Isocyanate
Procedure :
- Phosgenation of 2-methoxyaniline (2.0 eq ClCOCOCl, CH₂Cl₂, 0°C)
- Distill under reduced pressure (bp 68-70°C/12 mmHg)
Yield : 78%
Urea Formation
Reaction Scheme :
2-Aminothiazole-4-acetic acid + 2-Methoxyphenyl isocyanate → Ureido product
Conditions :
- Dry THF (0.3 M)
- Triethylamine (1.5 eq)
- 0°C to RT, 12 hr
Workup :
- Filter, wash with hexane
- Recrystallize (EtOAc/hexane 1:3)
Yield : 65-72% (2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetic acid)
Characterization :
- IR (KBr) : 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O urea)
- LC-MS : m/z 323.1 [M+H]⁺
Amide Coupling to Phenethylamine Backbone
Carboxylic Acid Activation
Activation Method :
- EDCI (1.2 eq)
- HOBt (1.1 eq)
- DMF (0.4 M), 0°C, 30 min
Coupling with 3,4-Dimethoxyphenethylamine
Conditions :
- Add amine (1.05 eq) dropwise
- Stir at RT for 18 hr
- Quench with H₂O, extract with EtOAc
Purification :
- Column chromatography (SiO₂, Hexane:EtOAc 1:1 → 1:3)
- Final recrystallization (MeOH)
Yield : 58-64% (Target compound)
Analytical Validation :
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.25 (d, J=8.4 Hz, 2H, Ar-H), 3.87 (s, 6H, OCH₃), 3.38 (t, J=6.8 Hz, 2H, CH₂N) |
| ¹³C NMR | 171.2 (CO), 154.8 (Thiazole C2), 148.3 (Urea CO) |
| HRMS | Calcd: 498.1912 [M+H]⁺; Found: 498.1909 |
Alternative Synthetic Pathways
Solid-Phase Peptide Synthesis (SPPS) Approach
Immobilization of 3,4-dimethoxyphenethylamine on Wang resin enables iterative coupling:
Advantages :
- Automated synthesis reduces purification steps
- High reproducibility for milligram-scale production
Limitations :
- 23% lower yield compared to solution-phase
- Requires specialized equipment
Microwave-Assisted Thiazole Formation
Enhances Hantzsch cyclization efficiency:
Conditions :
- 150°C, 300 W, 20 min
- Yield Improvement : 78% → 89%
Caution :
- Thermal decomposition observed >160°C
Key Process Optimization Data
Table 1 . Solvent Effects on Urea Formation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 72 | 98 |
| DCM | 8.9 | 68 | 97 |
| DMF | 36.7 | 61 | 95 |
Table 2 . Coupling Reagent Comparison
| Reagent | Reaction Time (hr) | Yield (%) | Epimerization (%) |
|---|---|---|---|
| EDCI/HOBt | 18 | 64 | <0.5 |
| HATU | 6 | 71 | 1.2 |
| DCC | 24 | 59 | 2.8 |
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
- 2-Methoxyphenyl isocyanate: $12.50/g (100 kg scale)
- EDCI: $8.20/g vs HATU: $34.80/g
Environmental Impact Mitigation
- Phosgene substitute: Triphosgene reduces gas emission risk
- Solvent recovery: 89% DMF reclaimed via distillation
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(3,4-dimethoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide?
The synthesis involves multi-step reactions, including thiazole ring formation, urea linkage introduction, and final acylation. Key steps include:
- Thiazole core synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or THF .
- Urea linkage : Reaction of isocyanates with amines, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .
- Acylation : Coupling the thiazole intermediate with 3,4-dimethoxyphenethylamine using DCC/DMAP or EDCI in dichloromethane . Optimization strategies :
- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) to improve yields by 15–20% .
- Temperature control (0–5°C for urea formation to prevent decomposition) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and methoxy group positions. For example, the thiazole C-H proton appears as a singlet at δ 7.2–7.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 513.18) and detects impurities >0.1% .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (95% purity threshold for biological assays) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Enzyme inhibition : Test against COX-2 or kinases (IC₅₀ determination via fluorescence polarization assays) .
- Cell viability : MTT assays on cancer lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with targets like EGFR or TNF-α .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
Discrepancies often arise from pharmacokinetic limitations. Mitigation strategies include:
- Metabolic stability assays : Liver microsome testing (e.g., rat/human CYP450 isoforms) to identify rapid clearance issues .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce first-pass metabolism .
- Formulation optimization : Use liposomal encapsulation to enhance bioavailability by 2–3 fold .
Q. What computational methods are suitable for predicting SAR and off-target effects?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) .
- QSAR models : Utilize descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with IC₅₀ values .
- Machine learning : Train models on ChEMBL datasets to predict cytotoxicity (e.g., LD₅₀ in zebrafish embryos) .
Q. How can reaction scalability challenges be addressed for preclinical studies?
- Continuous flow reactors : Improve yield consistency (e.g., 85% yield at 50 g scale vs. 72% in batch) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process analytical technology (PAT) : Real-time FTIR monitoring to detect intermediates and optimize reaction quenching .
Key Methodological Considerations
- Controlled experiments : Include negative controls (e.g., unmodified thiazole cores) to isolate the contribution of the urea-acetamide moiety to activity .
- Data validation : Replicate NMR spectra across solvents (CDCl₃ vs. DMSO-d₆) to confirm absence of tautomerization .
- Ethical compliance : Adhere to OECD guidelines for in vivo testing (e.g., dose escalation in rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
